(2-Methoxy-4-pyridinyl)phenyl-methanone
Overview
Description
(2-Methoxy-4-pyridinyl)phenyl-methanone is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a phenyl-methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Methoxy-4-pyridinyl)phenyl-methanone can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like ethanol or water, and bases such as potassium carbonate.
Chemical Reactions Analysis
(2-Methoxy-4-pyridinyl)phenyl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2-Methoxy-4-pyridinyl)phenyl-methanone is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-pyridinyl)phenyl-methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
(2-Methoxy-4-pyridinyl)phenyl-methanone can be compared with similar compounds such as pyriofenone, which is an aromatic ketone used as a fungicide . Pyriofenone has a similar structure but contains additional functional groups that enhance its fungicidal properties. The uniqueness of this compound lies in its specific methoxy and pyridinyl groups, which confer distinct chemical and biological properties.
Similar Compounds
- Pyriofenone
- (4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone
These compounds share structural similarities but differ in their functional groups and applications.
Properties
IUPAC Name |
(2-methoxypyridin-4-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-9-11(7-8-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSGLJSAHLZOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376242 | |
Record name | (2-Methoxypyridin-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332133-57-0 | |
Record name | (2-Methoxypyridin-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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